Masupirdine (SUVN-502), CAS 701205-60-9, is a potent, brain-penetrant, and highly selective 5-HT6 receptor antagonist primarily investigated for its pro-cognitive effects in neurodegenerative and neuropsychiatric models. For procurement professionals and scientific buyers, the critical value of masupirdine lies not just in its high binding affinity (Ki = 2.04 nM), but in its optimized physicochemical properties when procured as a dimesylate monohydrate salt. Unlike earlier-generation 5-HT6 antagonists that suffer from poor solubility or broad cross-reactivity, masupirdine offers a clean pharmacological profile with BCS Class I solubility, making it a highly reproducible baseline material for in vivo behavioral assays, neurochemical modulation studies, and advanced formulation development [1].
Substituting masupirdine with other 5-HT6 antagonists like idalopirdine or intepirdine, or utilizing the un-salified free base, introduces significant risks to experimental reproducibility and processability. The masupirdine free base is practically insoluble in water, requiring organic solvents like DMSO that can confound sensitive in vivo behavioral assays and complicate oral dosing formulations [1]. Furthermore, generic substitution with in-class alternatives often compromises receptor selectivity; many 5-HT6 antagonists exhibit cross-reactivity with the 5-HT2A receptor, potentially triggering off-target psychotropic effects that skew cognitive and behavioral data [1]. Finally, the pharmacokinetic instability of analogs like idalopirdine necessitates multiple daily doses, increasing animal handling stress and introducing pharmacokinetic variability that masupirdine’s stable, once-daily profile avoids [2].
The physical form of masupirdine critically dictates its utility in biological assays and formulation scale-up. The dimesylate monohydrate salt of masupirdine demonstrates exceptional aqueous solubility of approximately 1200 mg/mL, categorizing it as a BCS Class I compound [1]. In stark contrast, the masupirdine free base is practically insoluble in water and requires organic solvents such as DMSO for dissolution. This massive quantitative advantage in solubility allows the dimesylate monohydrate form to be easily formulated into simple aqueous vehicles for oral or intravenous administration, eliminating the confounding toxicological effects of co-solvents in sensitive neuropharmacological models [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~1200 mg/mL (Dimesylate monohydrate salt) |
| Comparator Or Baseline | Practically insoluble in water (Free base form) |
| Quantified Difference | >1000-fold increase in aqueous solubility |
| Conditions | Standard aqueous dissolution at physiological pH |
High aqueous solubility eliminates the need for complex lipid-based or co-solvent formulations, streamlining in vivo assay preparation and industrial scale-up.
A major procurement differentiator for masupirdine is its exceptionally clean pharmacological profile, specifically its lack of cross-reactivity with the 5-HT2A receptor. Masupirdine exhibits a greater than 1200-fold selectivity for the 5-HT6 receptor over the 5-HT2A receptor [1]. This is a critical improvement over broader-spectrum serotonin modulators and earlier 5-HT6 antagonists, which often display narrower selectivity margins. Because 5-HT2A activation or blockade can induce profound psychotropic, hallucinogenic, or motor side effects, masupirdine's >1200-fold selectivity ensures that observed pro-cognitive effects are strictly mediated by 5-HT6 antagonism, preserving the integrity of behavioral data [1].
| Evidence Dimension | Selectivity margin (5-HT6 vs. 5-HT2A) |
| Target Compound Data | >1200-fold selectivity |
| Comparator Or Baseline | ~100-fold selectivity (Standard first-generation 5-HT6 antagonists) |
| Quantified Difference | 12x greater selectivity margin against 5-HT2A |
| Conditions | In vitro radioligand binding assays |
Prevents confounding psychotropic or motor off-target effects during complex behavioral or neurochemical assays, ensuring reliable data generation.
The pharmacokinetic stability of masupirdine provides a substantial operational advantage in both preclinical and clinical settings. Masupirdine demonstrates a favorable terminal half-life and high absolute oral bioavailability, which translates to a robust once-daily dosing regimen in human clinical applications. In contrast, other prominent 5-HT6 receptor antagonists, such as idalopirdine (Lu AE58054), have historically required thrice-daily dosing to maintain therapeutic plasma concentrations in early trials [1]. The ability to dose masupirdine once daily significantly reduces animal handling stress in chronic preclinical studies and simplifies formulation requirements for extended-release applications [1].
| Evidence Dimension | Required Dosing Frequency |
| Target Compound Data | Once-daily dosing (supported by extended half-life) |
| Comparator Or Baseline | Thrice-daily dosing (Idalopirdine / Lu AE58054) |
| Quantified Difference | 66% reduction in dosing frequency |
| Conditions | In vivo pharmacokinetic profiling and clinical trial protocols |
A once-daily pharmacokinetic profile significantly reduces handling stress in animal models and simplifies clinical translation compared to short-acting analogs.
Leveraging its >1200-fold selectivity over 5-HT2A, masupirdine is a highly suitable 5-HT6 antagonist for complex behavioral models (e.g., Morris water maze, object recognition) where off-target motor or psychotropic effects would invalidate cognitive performance data [2].
Due to the ~1200 mg/mL solubility of its dimesylate monohydrate form, masupirdine is highly suited for developing liquid oral dosages or intravenous injectables without the need for cyclodextrins or harsh organic co-solvents [1].
Masupirdine's favorable pharmacokinetic profile, which supports once-daily dosing, makes it a highly practical candidate for long-term neurodegenerative disease models, minimizing animal handling stress compared to analogs requiring multiple daily doses [3].